molecular formula C9H9BrN2 B1450581 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine CAS No. 1545482-60-7

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine

Cat. No.: B1450581
CAS No.: 1545482-60-7
M. Wt: 225.08 g/mol
InChI Key: RRFZTCIUFBZFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine is a halogenated heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core substituted with bromine at position 6 and methyl groups at positions 3 and 5. Its molecular formula is C₉H₉BrN₂ (molecular weight: 225.08 g/mol). The bromine atom enhances electrophilic reactivity, while the methyl groups contribute steric bulk and lipophilicity, influencing solubility and pharmacokinetic properties . This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold's prevalence in bioactive molecules, including kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

6-bromo-3,5-dimethylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-5-11-9-4-3-8(10)7(2)12(6)9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFZTCIUFBZFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C(=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The synthesis of 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine generally follows cyclization reactions involving appropriately substituted aminopyridines and α-haloketones or aldehyde derivatives under controlled conditions. Key synthetic approaches include:

  • Cyclization of 2-amino-5-bromopyridine with chloroacetaldehyde derivatives.
  • Condensation of 2-aminopyridine derivatives with α-bromo/chloroketones.
  • Microwave-assisted synthesis for enhanced reaction rates and yields.

Method 1: Cyclization of 2-Amino-5-bromopyridine with Monochloroacetaldehyde

This method is well-documented in patent CN103788092A and involves the reaction of 2-amino-5-bromopyridine with a 40% aqueous solution of monochloroacetaldehyde under mild alkaline conditions.

Reaction Conditions:

Parameter Details
Reactants 2-Amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution
Alkali Base Sodium bicarbonate (NaHCO₃), sodium hydroxide, triethylamine, or sodium carbonate
Solvent Water, ethanol, methanol, or Virahol
Temperature 25–50 °C
Reaction Time 2–24 hours
Workup Concentration, ethyl acetate extraction, water washing, drying over anhydrous sodium sulfate, rotary evaporation
Purification Recrystallization from ethyl acetate/normal hexane (1:1 volume ratio)

Typical Procedure (Embodiment 1):

  • Mix 51.9 g (300 mmol) of 2-amino-5-bromopyridine with 70.7 g (360 mmol) of 40% monochloroacetaldehyde, 30.2 g (360 mmol) sodium bicarbonate, and 66.9 g ethanol.
  • Stir at 55 °C for 5 hours.
  • Remove solvent by rotary evaporation.
  • Extract with ethyl acetate and wash with water.
  • Dry organic phase and evaporate solvent to yield a brown oil.
  • Crystallize from n-hexane/ethyl acetate to obtain off-white crystals.

Yield and Characterization:

Parameter Value
Yield 72.0%
Melting Point 76.5–78.0 °C
Purity High (confirmed by ¹H NMR and other analyses)

This method offers mild reaction conditions, ease of operation, stable product quality, and high purity, making it suitable for both laboratory and industrial scale synthesis.

Method 2: Condensation of 2-Aminopyridines with α-Bromo/Chloroketones (Solvent- and Catalyst-Free)

Reported by Dong-Jian Zhu et al., this innovative approach synthesizes imidazo[1,2-a]pyridines by reacting α-bromo or α-chloroketones with 2-aminopyridines at 60 °C without any catalyst or solvent.

Key Features:

  • No catalyst or solvent required, enhancing sustainability.
  • Reaction proceeds via nucleophilic substitution of halide by pyridine nitrogen.
  • Moderate temperature (60 °C) for efficient cyclization.

This method simplifies the synthesis and reduces environmental impact, although specific application to this compound requires appropriate α-haloketone substrates.

Method 3: Microwave-Assisted Synthesis

Biradar, Bhovi et al. demonstrated the use of microwave irradiation to accelerate the synthesis of 6-bromoimidazo[1,2-a]pyridine derivatives, including substituted analogs.

Advantages:

  • Significant reduction in reaction time.
  • Improved yields and product purity due to uniform heating.
  • Efficient for complex substituted derivatives.

This method is particularly useful for rapid synthesis and scale-up, though optimization of microwave parameters is necessary for each substrate.

Additional Synthetic Routes and Catalytic Systems

  • FeCl₃-catalyzed cascade reactions of nitroolefins with 2-aminopyridines yield substituted imidazo[1,2-a]pyridines efficiently.
  • One-pot microwave-assisted coupling reactions enable rapid synthesis of 2,6-disubstituted-3-aminoimidazopyridines.
  • Multicomponent reactions involving 2-aminopyridine, aldehydes, and isonitriles provide alternative routes to substituted imidazo[1,2-a]pyridines.

While these methods are reported for related derivatives, they provide valuable frameworks for synthesizing this compound analogs.

Summary Table of Preparation Methods

Method No. Starting Materials Conditions Catalyst/Base Solvent Temperature Time Yield (%) Notes
1 2-Amino-5-bromopyridine + monochloroacetaldehyde (40%) Alkali-mediated cyclization NaHCO₃, NaOH, Et₃N, Na₂CO₃ Ethanol, water, methanol 25–55 °C 2–24 h ~72 Mild, easy handling, high purity
2 2-Aminopyridine + α-bromo/chloroketones Solvent- and catalyst-free None None 60 °C Not specified Not specified Green chemistry approach
3 α-Haloketones + substituted aminopyridines Microwave irradiation None Not specified Microwave Minutes to hours Improved Rapid, high purity, scalable
4 Nitroolefins + 2-aminopyridines FeCl₃-catalyzed cascade reaction FeCl₃ Not specified Not specified Not specified Not specified Efficient for substituted derivatives

Research Findings and Notes

  • The alkali base choice affects reaction efficiency; sodium bicarbonate is commonly preferred for mildness.
  • Solvent mixtures such as ethyl acetate and n-hexane (1:1) are effective for recrystallization, enhancing product purity.
  • Microwave-assisted methods reduce reaction times from hours to minutes, improving throughput.
  • Catalyst-free and solvent-free conditions contribute to sustainable and cost-effective synthesis.
  • The bromine atom at position 6 is typically introduced via brominated starting materials (e.g., 2-amino-5-bromopyridine) rather than post-synthetic halogenation, ensuring regioselectivity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further utilized in medicinal chemistry and other applications.

Scientific Research Applications

Biochemical Properties

The compound exhibits significant biochemical activity through its interactions with various enzymes and proteins. Key biochemical properties include:

  • Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cell signaling pathways. This inhibition can modulate essential cellular processes such as proliferation, differentiation, and apoptosis.
  • Apoptosis Induction : In cancer cell lines, this compound can induce apoptosis by activating pro-apoptotic pathways while inhibiting anti-apoptotic signals.

Scientific Research Applications

Chemistry :

  • Used as a building block for the synthesis of more complex molecules. Its unique structural features allow for the development of new compounds with desired biological activities.

Biology :

  • Investigated for its potential as an antimicrobial and antiviral agent. Recent studies have shown promising results against various bacterial strains.

Medicine :

  • Explored for its anticancer properties and as a potential treatment for tuberculosis. The compound has demonstrated cytotoxic effects against several cancer cell lines comparable to established chemotherapeutics.

Industry :

  • Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals. Its reactivity makes it a valuable intermediate in organic synthesis.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
6-Bromo-3,5-dimethylimidazo[1,2-a]pyridineKlebsiella pneumoniae ATCC 43523.6
Other related compoundsKlebsiella pneumoniae ATCC 43523.0

The presence of bromine at specific positions significantly influences the antibacterial potency of these compounds.

Case Studies

Several case studies have investigated the biological activity of this compound in various contexts:

  • Anti-Tuberculosis Activity : A study reported that bromo-substituted imidazopyridines exhibited potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 0.03 to 5.0 μM.
  • Cytotoxicity Studies : The cytotoxic effects were evaluated against various cancer cell lines. The compound displayed notable growth-inhibitory effects comparable to established chemotherapeutics like doxorubicin.

Mechanism of Action

The mechanism of action of 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

The table below highlights key differences between 6-bromo-3,5-dimethylimidazo[1,2-a]pyridine and its analogs:

Compound Name Substituents Key Properties/Bioactivity Reference
This compound 6-Br, 3-CH₃, 5-CH₃ High lipophilicity (logP ~2.5); potential kinase inhibition due to planar aromatic system
6-Bromo-3-nitroimidazo[1,2-a]pyridine 6-Br, 3-NO₂ Antikinetoplastid activity (IC₅₀ < 1 µM); electron-withdrawing NO₂ enhances metabolic stability
8-Amino-6-bromoimidazo[1,2-a]pyridine 6-Br, 8-NH₂ CDK2 inhibition (Ki = 0.2 µM); NH₂ enables hydrogen bonding with target proteins
6-Bromo-2-phenylimidazo[1,2-a]pyridine 6-Br, 2-C₆H₅ Moderate antibacterial activity; bulky phenyl group reduces aqueous solubility
6-Bromoimidazo[1,2-a]pyridine-3-carbaldehyde 6-Br, 3-CHO Aldehyde group facilitates conjugation; used in prodrug design


Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Methyl groups (electron-donating) increase lipophilicity and may improve membrane permeability compared to nitro or aldehyde substituents .
  • Hydrogen-Bonding Capacity: Amino-substituted derivatives (e.g., 8-NH₂) exhibit stronger target engagement via hydrogen bonding, as seen in CDK2 inhibition .
  • Steric Effects : Bulky substituents like phenyl (2-C₆H₅) reduce solubility but enhance selectivity for hydrophobic binding pockets .

Structural Variations in Imidazo-Pyridine Scaffolds

The position of ring fusion significantly alters pharmacological profiles:

  • Imidazo[1,2-a]pyridine : Derivatives like this compound exhibit planar geometries suitable for kinase inhibition .
  • Imidazo[4,5-b]pyridine : These analogs (e.g., 1-acetyl-6-bromo derivatives) show antiviral and anti-inflammatory activity due to purine-like interactions with biomolecules .

Example :

  • This compound : Planar structure with r.m.s. deviation <0.03 Å facilitates π-π stacking in enzyme active sites .
  • Imidazo[4,5-b]pyridines: Non-planar conformations (e.g., dihedral angles ~2.7°) may limit kinase binding but enhance DNA/RNA interactions .

Pharmacokinetic and Physicochemical Properties

Property This compound 6-Bromo-3-nitroimidazo[1,2-a]pyridine 8-Amino-6-bromoimidazo[1,2-a]pyridine
Molecular Weight (g/mol) 225.08 242.02 213.04
logP (Predicted) 2.5 1.8 1.2
Solubility (mg/mL) 0.15 (DMSO) 0.08 (DMSO) 1.2 (Water)
Metabolic Stability Moderate (CYP3A4 t₁/₂ = 45 min) High (CYP3A4 t₁/₂ > 120 min) Low (CYP3A4 t₁/₂ = 20 min)

Notes:

  • The dimethyl derivative’s higher logP enhances blood-brain barrier penetration but may limit aqueous solubility .
  • Nitro groups improve metabolic stability but introduce toxicity risks .

Biological Activity

6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine (Br-DMIP) is a heterocyclic compound that has garnered attention in biochemical research due to its significant biological activities. This article delves into its interactions with various biological systems, mechanisms of action, and implications for pharmacology and toxicology.

Br-DMIP is synthesized through multi-step organic reactions, often involving microwave irradiation techniques that enhance yield and purity. The bromine substituent at the 6-position is crucial for its biological activity, influencing both its pharmacokinetic properties and interaction with biological targets .

Biochemical Interactions

Cytochrome P450 Inhibition
One of the most notable biological activities of Br-DMIP is its role as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is pivotal in drug metabolism, and its inhibition can lead to significant drug-drug interactions. Studies have shown that Br-DMIP can alter the metabolic clearance of co-administered drugs, raising concerns about potential toxicity and efficacy .

Gene Expression Modulation
Br-DMIP has been shown to influence gene expression related to oxidative stress and inflammation. This modulation can impact various cellular processes, including apoptosis and cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway .

Cellular Effects

Br-DMIP affects multiple cell types by altering cellular signaling pathways and metabolic processes. For instance, it has been demonstrated to induce apoptosis in cancer cell lines through the activation of specific kinases involved in signal transduction .

Table 1: Summary of Biological Activities

Activity TypeDescription
Cytochrome P450 InhibitionInhibits CYP1A2 affecting drug metabolism
Gene ExpressionAlters genes related to oxidative stress and inflammation
Apoptosis InductionInduces apoptosis in various cancer cell lines
Antimicrobial ActivityExhibits activity against Gram-positive and Gram-negative bacteria

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of Br-DMIP. It has shown significant activity against several bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. The Minimum Inhibitory Concentrations (MICs) range from 1 to 16 µg/mL, indicating its potential as a therapeutic agent against infections .

Case Studies

  • Anticancer Properties
    A study evaluated Br-DMIP's effects on various cancer cell lines. The compound demonstrated cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics, suggesting its utility in cancer treatment .
  • Toxicological Assessments
    Toxicity studies indicate that while low doses of Br-DMIP exhibit minimal adverse effects, higher concentrations can lead to cellular damage and apoptosis. This dose-dependent response underscores the importance of careful dosage management in therapeutic applications .

Metabolic Pathways

Br-DMIP is primarily metabolized by cytochrome P450 enzymes into various metabolites that may retain or alter the parent compound's biological activity. Understanding these metabolic pathways is essential for predicting its pharmacokinetics and potential interactions with other drugs .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine?

  • The compound is typically synthesized via halogenation of the parent imidazo[1,2-a]pyridine scaffold. A common method involves bromination using bromine (Br₂) in acetic acid under an inert atmosphere. For example, 6-chloroimidazo[1,2-a]pyridine derivatives are brominated at the 6-position by reacting with Br₂ in acetic acid . Modifications to this protocol may include adjusting stoichiometry or reaction time to optimize yield.

Q. How does the bromine substituent influence the reactivity of the imidazo[1,2-a]pyridine core?

  • The bromine atom at the 6-position acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) for further functionalization. The electron-withdrawing nature of bromine also activates adjacent positions for electrophilic substitution, facilitating regioselective modifications .

Q. What analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming substitution patterns, while High-Resolution Mass Spectrometry (HRMS) verifies molecular mass. X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as demonstrated for structurally related imidazo[4,5-b]pyridine derivatives .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the efficiency of preparing this compound derivatives?

  • Microwave irradiation significantly reduces reaction times (from hours to minutes) and enhances yields by enabling uniform heating. For example, microwave methods for analogous imidazo[1,2-a]pyridines achieved >90% yield in 20 minutes, compared to 24 hours under conventional heating . This approach also minimizes side reactions, improving purity .

Q. What strategies resolve contradictions in biological activity data for halogenated imidazo[1,2-a]pyridines?

  • Discrepancies in antimicrobial or anticancer activity often arise from variations in substituent positioning or assay conditions. Systematic structure-activity relationship (SAR) studies are recommended, such as synthesizing a library of derivatives with controlled substitutions (e.g., varying halogens or methyl groups) and testing them under standardized in vitro protocols . Computational docking studies can further rationalize observed bioactivity .

Q. How can computational chemistry guide the design of this compound-based drug candidates?

  • Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites, while molecular dynamics simulations model interactions with biological targets (e.g., enzymes). For instance, ICReDD’s reaction path search methods integrate computational predictions with experimental validation to optimize reaction conditions and design novel derivatives .

Q. What are the challenges in scaling up imidazo[1,2-a]pyridine synthesis for preclinical studies?

  • Key challenges include controlling regioselectivity during bromination and minimizing byproducts in multi-step reactions. Flow chemistry systems can enhance scalability by improving heat and mass transfer. For example, continuous-flow reactors have been used for halogenation of similar heterocycles, achieving >85% yield with high reproducibility .

Methodological Recommendations

  • Synthetic Optimization : Use kinetic studies to identify rate-limiting steps (e.g., bromine diffusion in acetic acid) and adjust solvent polarity or temperature gradients .
  • Biological Testing : Employ dose-response assays (IC₅₀/EC₅₀) and cytotoxicity profiling (e.g., against HEK-293 cells) to differentiate target-specific activity from general toxicity .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare melting points/XRD data with literature to confirm compound identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.